
N-Hexa-2,4-dienoyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexa-2,4-dienoyl-L-tyrosine is a synthetic compound that combines a hexadienoyl group with the amino acid L-tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexa-2,4-dienoyl-L-tyrosine typically involves the acylation of L-tyrosine with hexadienoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and continuous monitoring of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Hexa-2,4-dienoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hexadienoyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the hexadienoyl group can be reduced to single bonds using hydrogenation reactions.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hexanoyl-L-tyrosine.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
科学研究应用
Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated dienes.
Biology: Investigated for its potential role in modulating enzyme activity or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-Hexa-2,4-dienoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexadienoyl group may interact with hydrophobic pockets in proteins, while the tyrosine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Hexanoyl-L-tyrosine: Similar structure but with a saturated hexanoyl group instead of a hexadienoyl group.
N-Octanoyl-L-tyrosine: Contains an octanoyl group, providing a longer hydrophobic chain.
N-Hexa-2,4-dienoyl-L-phenylalanine: Similar to N-Hexa-2,4-dienoyl-L-tyrosine but with phenylalanine instead of tyrosine.
Uniqueness
This compound is unique due to the presence of the conjugated diene system in the hexadienoyl group, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for studying the effects of conjugated dienes in biological systems and for developing new therapeutic agents.
属性
CAS 编号 |
823195-93-3 |
|---|---|
分子式 |
C15H17NO4 |
分子量 |
275.30 g/mol |
IUPAC 名称 |
(2S)-2-(hexa-2,4-dienoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h2-9,13,17H,10H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 |
InChI 键 |
PYHCWHBQCAHKKW-ZDUSSCGKSA-N |
手性 SMILES |
CC=CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CC=CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
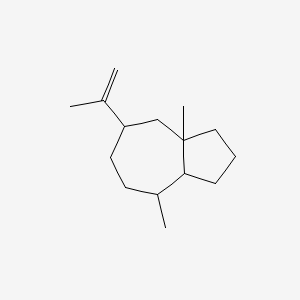
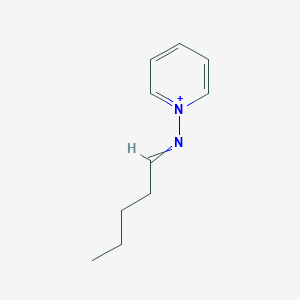
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)
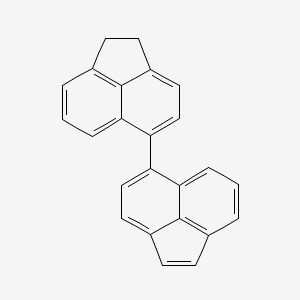
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
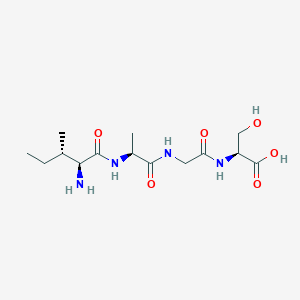
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
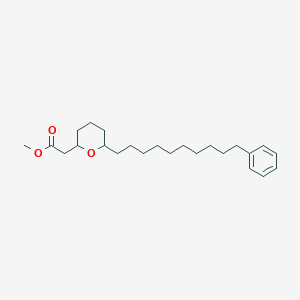
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
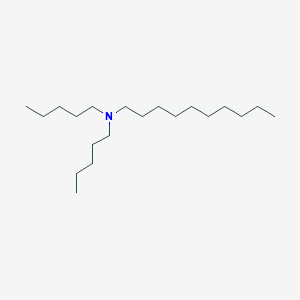
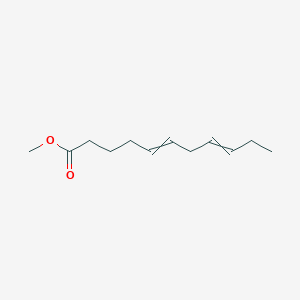
![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
